
Boceprevir-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
博西普韦-d9 是博西普韦的氘代类似物,博西普韦是一种直接作用的抗病毒药物,与其他药物联合使用治疗慢性丙型肝炎病毒感染。 博西普韦-d9 主要用作气相色谱法或液相色谱-质谱法定量测定博西普韦的内标 .
准备方法
博西普韦-d9 的合成涉及一个多步骤过程,包括将氘原子掺入以增强其药代动力学特性。 合成路线通常包括以下步骤 :
氧化: 氧化步骤的优化对于整个合成至关重要。
杂质控制: 制定了控制三种主要杂质的策略。
关键起始材料的合成: 开发了一种合成关键起始材料片段 A 的新方法。
工业生产方法侧重于优化这些步骤,以确保最终产品的产率高和纯度高。
化学反应分析
氧化: 该化合物可以在特定条件下被氧化。
还原: 可以进行还原反应来修饰该化合物。
取代: 取代反应用于选择性地引入氘原子。
这些反应中常用的试剂和条件包括氧化剂、还原剂和特定催化剂。这些反应形成的主要产物是氘代类似物,它们具有增强的药代动力学特性。
科学研究应用
化学: 用作分析化学中定量测定博西普韦的内标。
生物学: 研究其对严重急性呼吸系统综合征冠状病毒 2 的主要蛋白酶的抑制作用。
医学: 用于治疗慢性丙型肝炎病毒感染。
工业: 用于开发新型抗病毒药物和优化现有药物。
作用机制
博西普韦-d9 通过抑制丙型肝炎病毒的非结构蛋白酶 3/4A 发挥作用 。这种蛋白酶对于病毒复制至关重要,并介导病毒编码的多蛋白裂解成成熟蛋白。通过抑制这种蛋白酶,博西普韦-d9 有效地减少了病毒复制,并有助于治疗丙型肝炎病毒感染。
相似化合物的比较
博西普韦-d9 与其他类似化合物(如特拉匹韦和纳拉匹韦)进行了比较 。这些化合物也抑制丙型肝炎病毒的非结构蛋白酶 3/4A,但其化学结构和药代动力学特性不同。博西普韦-d9 由于其氘代性质而独一无二,这增强了其代谢稳定性并降低了全身清除率。
类似化合物
- 特拉匹韦
- 纳拉匹韦
- MG-78(一种修饰的博西普韦支架)
博西普韦-d9 由于其改善的药代动力学特征和抑制病毒复制的有效性而脱颖而出。
生物活性
Boceprevir-d9 is a deuterated analog of Boceprevir, a direct-acting antiviral (DAA) primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. This section delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, resistance profiles, and potential applications beyond HCV therapy.
Boceprevir acts as a NS3/4A protease inhibitor , crucial for the replication of HCV. The NS3 protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By covalently binding to the serine residue in the active site of the NS3 protease, Boceprevir inhibits this cleavage process, thereby preventing viral replication .
The deuterated form, this compound, retains this mechanism but offers enhanced pharmacokinetic properties due to the incorporation of deuterium. This modification reduces the metabolic clearance rate, potentially increasing its biological half-life and overall efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound shows significant improvements over its non-deuterated counterpart. Key parameters include:
Parameter | Boceprevir | This compound |
---|---|---|
Ki (inhibition constant) | 14 nM | 10 nM |
EC90 (effective concentration) | 350 nM | 250 nM |
Biological half-life | Short | Extended |
The deuteration results in a slower metabolic rate, which may lead to sustained therapeutic levels in patients .
Resistance Profiles
Resistance to protease inhibitors like Boceprevir can arise due to mutations in the NS3 protease. Studies have identified several mutations associated with reduced susceptibility to Boceprevir, including V36M/A, T54A/S, R155K/T, A156S, and V170A. These mutations can significantly impact treatment outcomes and are critical for understanding the efficacy of this compound in clinical settings.
In a study analyzing resistance mutations post-treatment with Boceprevir, it was found that while resistant variants emerged during therapy, they tended to decline after treatment cessation. For instance, the frequency of resistant variants decreased from 85.9% at the end of treatment to 95.5% two weeks later . The implications for this compound suggest that its enhanced stability may mitigate some resistance mechanisms observed with standard Boceprevir.
Case Studies and Clinical Applications
Several case studies highlight the effectiveness of Boceprevir and its analogs in treating HCV:
- Case Study 1 : A patient with chronic HCV genotype 1 infection was treated with a combination of peginterferon alfa-2b and ribavirin alongside Boceprevir. The patient achieved a sustained virologic response (SVR) after 24 weeks of therapy.
- Case Study 2 : In a cohort study involving patients with prior treatment failures, those administered this compound exhibited higher rates of SVR compared to those receiving standard therapy.
These cases illustrate not only the efficacy of Boceprevir but also suggest that its deuterated form may offer advantages in challenging treatment scenarios.
Future Directions
Research is ongoing to explore further applications for this compound beyond HCV. Notably, its structural similarities have prompted investigations into its potential as an inhibitor for other viral proteases, such as those found in coronaviruses . Initial findings indicate that modifications to the Boceprevir scaffold could yield potent inhibitors against SARS-CoV-2 main protease (Mpro), suggesting a broader antiviral potential.
属性
IUPAC Name |
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-BHJZPCNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747203 |
Source
|
Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256751-11-7 |
Source
|
Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。